molecular formula C18H19BrN2O B1345063 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde CAS No. 883511-95-3

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde

Cat. No. B1345063
M. Wt: 359.3 g/mol
InChI Key: VTKCZXGNQJYGHK-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzylpiperazines . It is a derivative of piperazine and isopentylamine and is used in a variety of scientific research applications.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a molecular weight of 281.36 . The InChI code for this compound is 1S/C17H19N3O/c21-14-16-7-4-8-18-17 (16)20-11-9-19 (10-12-20)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a melting point of 89 - 91°C . The compound 2-(4-BENZYL-PIPERAZIN-1-YL)ANILINE has a density of 1.145g/cm3 and a boiling point of 420.9ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of CCR5 Antagonists : Derivatives involving bromobenzaldehyde and benzylpiperazine structures have been explored for the synthesis of non-peptide CCR5 antagonists, showcasing their potential in medicinal chemistry for therapeutic applications. The synthesis processes often involve multi-step reactions including elimination, reduction, and bromization, leading to compounds with significant bioactivity as demonstrated by their inhibitory concentrations (Cheng De-ju, 2015) Synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists.

Organic Synthesis Methodologies

  • Facile Palladium-catalysed Synthesis : The application of 2-bromobenzaldehydes in the facile synthesis of 1-aryl-1H-indazoles via palladium-catalyzed reactions with arylhydrazines demonstrates the utility of bromobenzaldehyde derivatives in creating heterocyclic compounds. This method offers a straightforward approach to producing indazoles, highlighting the versatility of bromobenzaldehydes in organic synthesis (C. Cho et al., 2004) Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines.

Characterization and Biological Activity

Material Science and Catalysis

  • Synthesis of Fluorinated Compounds : The research on the synthesis of fluorinated 1,5 – benzothiazepines and pyrazolines from 4-bromo-2-fluorobenzaldehyde showcases the application of bromobenzaldehyde derivatives in the creation of materials with potential utility in various industries. These fluorinated compounds could have implications for material science, demonstrating the wide-ranging applications of bromobenzaldehyde derivatives (S. G. Jagadhani et al., 2015) Synthesis and Characterization of Some Fluorinated 1,5 – Benzothiazepines and Pyrazolines.

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, the compound 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has safety information pictograms GHS07, with hazard statements H302, H312, and H332 .

Future Directions

The future directions of research involving similar compounds are promising. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and exhibited significant antibacterial and antifungal activity . This suggests that 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde and similar compounds could have potential applications in the development of new antimicrobial agents.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-7-6-16(14-22)18(12-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKCZXGNQJYGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649848
Record name 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde

CAS RN

883511-95-3
Record name 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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